molecular formula C4H4BrNO B1529718 5-Bromo-4-methyloxazole CAS No. 929094-30-4

5-Bromo-4-methyloxazole

Cat. No.: B1529718
CAS No.: 929094-30-4
M. Wt: 161.98 g/mol
InChI Key: YEENPJFQTCNAHQ-UHFFFAOYSA-N
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Description

5-Bromo-4-methyloxazole is a useful research compound. Its molecular formula is C4H4BrNO and its molecular weight is 161.98 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

5-Bromo-4-methyloxazole plays a significant role in biochemical reactions, particularly in the synthesis of bradykinin B2 receptor antagonists, which are used in the therapeutic treatment of hereditary diseases . This compound interacts with various enzymes and proteins, facilitating the formation of complex molecular structures. For instance, it can act as a reagent in the synthesis of indole phytoalexins, which exhibit antiproliferative and cytotoxic activities against cancer cell lines . The interactions between this compound and these biomolecules are primarily based on its ability to form covalent bonds and participate in cycloaddition reactions, thereby influencing the overall biochemical pathways.

Cellular Effects

The effects of this compound on cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound has demonstrated antiproliferative activity against various human cancer cell lines, including melanoma and colon carcinoma . It induces apoptosis and cell cycle arrest, thereby inhibiting the growth and proliferation of cancer cells. Additionally, this compound affects cellular metabolism by altering the expression of key metabolic enzymes, leading to changes in metabolic flux and energy production.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, thereby modulating their catalytic activity. For example, this compound has been shown to inhibit α-glucosidase, an enzyme involved in carbohydrate metabolism . This inhibition results in reduced glucose production and altered metabolic pathways. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat can lead to the breakdown of this compound, resulting in the formation of degradation products that may have different biological activities. In in vitro and in vivo studies, the temporal effects of this compound on cellular function have been observed to vary, with initial exposure leading to significant changes in cell signaling and metabolism, followed by a gradual return to baseline levels as the compound is metabolized and cleared from the system.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to exhibit therapeutic effects, such as the inhibition of cancer cell proliferation and the modulation of metabolic pathways . At high doses, this compound can induce toxic or adverse effects, including hepatotoxicity and neurotoxicity. These threshold effects highlight the importance of careful dosage optimization in preclinical studies to ensure the safety and efficacy of this compound in therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. This compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation, leading to the formation of metabolites that are excreted from the body . The primary enzymes involved in the metabolism of this compound include cytochrome P450 oxidases and transferases, which catalyze the conversion of the parent compound into more water-soluble forms for elimination. These metabolic pathways play a crucial role in determining the pharmacokinetics and pharmacodynamics of this compound.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can cross cell membranes through passive diffusion and active transport mechanisms, allowing it to reach its target sites within the cell . Once inside the cell, this compound can bind to intracellular proteins and organelles, influencing its localization and accumulation. The distribution of this compound within tissues is also influenced by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins.

Subcellular Localization

The subcellular localization of this compound is a key determinant of its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, and endoplasmic reticulum, through the presence of targeting signals and post-translational modifications . The localization of this compound within these compartments allows it to interact with specific biomolecules and exert its effects on cellular processes. For example, the accumulation of this compound in the nucleus can influence gene expression by interacting with transcription factors and chromatin-modifying enzymes.

Properties

IUPAC Name

5-bromo-4-methyl-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4BrNO/c1-3-4(5)7-2-6-3/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEENPJFQTCNAHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.